![molecular formula C11H16N2O4 B1375313 叔丁基 2-(羟甲基)-4H-吡咯并[3,4-d]恶唑-5(6H)-羧酸酯 CAS No. 1251012-01-7](/img/structure/B1375313.png)
叔丁基 2-(羟甲基)-4H-吡咯并[3,4-d]恶唑-5(6H)-羧酸酯
描述
Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate, otherwise known as TBHP, is a heterocyclic compound belonging to the class of pyrrolo[3,4-d]oxazoles. It is a colorless solid with a molecular weight of 222.26 g/mol and has a melting point of 196-198°C. TBHP is widely used in the synthesis of various organic compounds, and has recently become the focus of scientific research due to its various applications in biochemistry, physiology, and other fields.
科学研究应用
结构分析和化学性质
- 分子结构和氢键:叔丁基氧羰基哌嗪衍生物等相关化合物的结构分析揭示了羟基和保护羰基之间的氢键的存在,表明叔丁基 2-(羟甲基)-4H-吡咯并[3,4-d]恶唑-5(6H)-羧酸酯中存在类似的相互作用 (Kolter et al., 1996).
合成方法和应用
- 合成技术:3-羟基吡咯及其衍生物(如 4-氧代-2-吡咯啉)的合成涉及氢解和酸裂解等工艺,这些工艺可能适用于合成叔丁基 2-(羟甲基)-4H-吡咯并[3,4-d]恶唑-5(6H)-羧酸酯 (Momose et al., 1979).
- 化学反应性和转化:该化合物在特定条件下会发生有趣的反应,例如在酸性条件下自发从双环内酯转化为双环内酰胺,如在类似结构中观察到的 (Sheng et al., 2015).
晶体学和分子相互作用
- 晶体结构分析:对类似化合物的研究已经深入了解它们的晶体和分子结构,通常以分子内氢键为特征,这可能与叔丁基 2-(羟甲基)-4H-吡咯并[3,4-d]恶唑-5(6H)-羧酸酯相关 (Çolak et al., 2021).
有机化学中的潜在应用
- 合成复杂分子:该化合物可能在合成复杂分子中发挥作用,例如狄尔斯-阿尔德反应产物,如在相关化合物中所见 (Padwa et al., 2003).
- 开发非肽模拟物:类似化合物的稳定性和独特的结构特征表明在开发受限非肽模拟物方面具有潜力 (Gao et al., 2006).
创新研究和合成方法
- 在目标分子合成中的作用:它被用作复杂分子合成的中间体,如在 PROTAC 分子合成中所见 (Zhang et al., 2022).
作用机制
The mechanism of action of a specific oxazole derivative would depend on its structure and the target it interacts with. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then affect downstream biochemical pathways .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific structures. Factors that could influence the pharmacokinetics include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that are affected. This could include changes in gene expression, protein activity, or cellular signaling .
Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other molecules or ions in the solution .
属性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-9(6-14)12-7/h14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWKTXUJDICQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

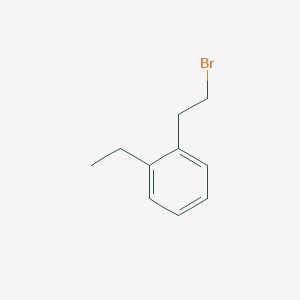
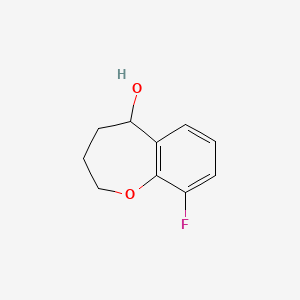
![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)
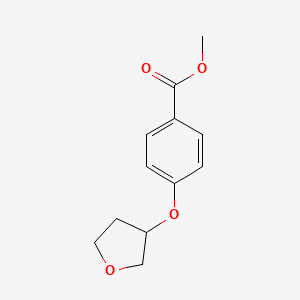
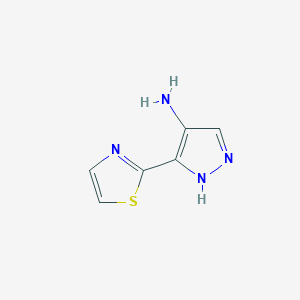
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
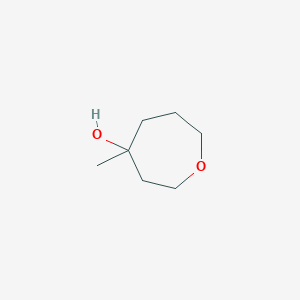
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)
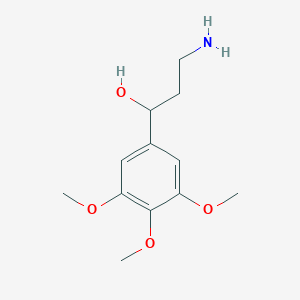
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)
![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)